molecular formula C4H7BrMg B15286434 Magnesium, bromo(1-methyl-2-propenyl)- CAS No. 53247-17-9

Magnesium, bromo(1-methyl-2-propenyl)-

Cat. No.: B15286434
CAS No.: 53247-17-9
M. Wt: 159.31 g/mol
InChI Key: IWIKSPCFZVZFIT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, bromo(1-methyl-2-propenyl)- is typically prepared by reacting 1-bromo-2-methylpropene with magnesium turnings in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(1-methyl-2-propenyl)- primarily undergoes nucleophilic addition reactions, characteristic of Grignard reagents. It can react with various electrophiles, such as carbonyl compounds, to form alcohols after hydrolysis .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium, bromo(1-methyl-2-propenyl)- is used extensively in scientific research, particularly in organic chemistry. It serves as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its ability to form carbon-carbon bonds makes it invaluable in constructing various molecular frameworks .

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium, bromo(1-methyl-2-propenyl)- is unique due to its specific structure, which imparts distinct reactivity patterns compared to other Grignard reagents. Its ability to form stable intermediates and its reactivity towards a wide range of electrophiles make it a versatile tool in organic synthesis .

Properties

CAS No.

53247-17-9

Molecular Formula

C4H7BrMg

Molecular Weight

159.31 g/mol

IUPAC Name

magnesium;but-1-ene;bromide

InChI

InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

IWIKSPCFZVZFIT-UHFFFAOYSA-M

Canonical SMILES

C[CH-]C=C.[Mg+2].[Br-]

Origin of Product

United States

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